[1-(2-furylmethyl)-2-imino-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)]-N-prop-2-enylcarboxamide
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Overview
Description
[1-(2-furylmethyl)-2-imino-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)]-N-prop-2-enylcarboxamide: is a complex organic compound with a unique structure that combines multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-furylmethyl)-2-imino-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)]-N-prop-2-enylcarboxamide involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Pyridopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyridopyrimidine core.
Furylmethyl Substitution: Introduction of the furylmethyl group is achieved through nucleophilic substitution reactions.
Imino and Methyl Group Introduction: These groups are introduced via amination and alkylation reactions, respectively.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with prop-2-enylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furylmethyl group, leading to the formation of furylmethyl ketones or aldehydes.
Reduction: Reduction reactions can occur at the imino group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Furylmethyl ketones or aldehydes.
Reduction: Amines.
Substitution: Various carboxamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a target for pharmaceutical research.
Industry
In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical processes. Its unique properties make it valuable in the production of high-performance materials.
Mechanism of Action
The mechanism of action of [1-(2-furylmethyl)-2-imino-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)]-N-prop-2-enylcarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
1-(2-furylmethyl)-2-imino-10-methyl-3-(phenylsulfonyl)-1,2-dihydro-5H-dipyrido[1,2-a2,3-d]pyrimidin-5-one: This compound has a similar core structure but with a phenylsulfonyl group instead of a carboxamide group.
1-(2-furylmethyl)-2-imino-10-methyl-3-(1-piperidinylcarbonyl)-1,2-dihydro-5H-dipyrido[1,2-a2,3-d]pyrimidin-5-one: This compound features a piperidinylcarbonyl group, providing different chemical properties.
Uniqueness
The uniqueness of [1-(2-furylmethyl)-2-imino-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)]-N-prop-2-enylcarboxamide lies in its specific combination of functional groups and heterocyclic rings. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C21H19N5O3 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
7-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C21H19N5O3/c1-3-8-23-20(27)15-11-16-19(26(17(15)22)12-14-7-5-10-29-14)24-18-13(2)6-4-9-25(18)21(16)28/h3-7,9-11,22H,1,8,12H2,2H3,(H,23,27) |
InChI Key |
XVCHNWNKRSEHBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=CO4)C(=O)NCC=C |
Origin of Product |
United States |
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